

Application Notes and Protocols: 4-Hydroxyatomoxetine in Pediatric Pharmacokinetic Studies

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Compound of Interest

Compound Name: 4-Hydroxyatomoxetine

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Introduction

Atomoxetine is a selective norepinephrine reuptake inhibitor widely used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in children and adolescents. The clinical pharmacokinetics of atomoxetine are significantly influenced by the metabolism to its primary active metabolite, **4-hydroxyatomoxetine**. This conversion is predominantly mediated by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), leading to substantial inter-individual variability in drug exposure and response.^{[1][2]} Understanding the pharmacokinetics of **4-hydroxyatomoxetine** in the pediatric population is therefore critical for optimizing dosing strategies, ensuring efficacy, and minimizing adverse effects. These application notes provide a summary of quantitative data and detailed experimental protocols for the study of **4-hydroxyatomoxetine** in pediatric populations.

Data Presentation

The pharmacokinetic parameters of atomoxetine and its metabolite, **4-hydroxyatomoxetine**, are highly dependent on the CYP2D6 metabolizer status of the individual. Patients can be categorized as Poor Metabolizers (PM), Intermediate Metabolizers (IM), Extensive (Normal) Metabolizers (EM), or Ultrarapid Metabolizers (UM).^[3] This genetic variability leads to significant differences in drug exposure.

Table 1: Pharmacokinetic Parameters of Atomoxetine in Pediatric Patients Stratified by CYP2D6 Genotype

CYP2D6 Phenotype Group	Number of Functional Alleles	Dose-Corrected Atomoxetine Systemic Exposure (AUC _{0-∞}) (μM·h)
Poor Metabolizers (PMs)	0	50.2 ± 7.3
Intermediate Metabolizers (IMs)	0.5	16.3 ± 2.9
Extensive Metabolizers 1 (EM1s)	1	5.8 ± 1.7
Extensive Metabolizers 2 (EM2s)	2	4.4 ± 2.7

Data from a single 0.5 mg/kg oral dose study in children aged 6-17 years with ADHD.[4]

Table 2: Apparent Oral Clearance (CL/F) of Atomoxetine in Children and Adolescents based on CYP2D6 Activity Score (AS)

CYP2D6 Activity Score (AS)	Apparent Oral Clearance (CL/F) of Atomoxetine (L/hour)
0	3.10
0.5	7.47
1	19.00
2	20.02

Data from a study in children with ADHD (n=23) following a single oral dose of atomoxetine.[5]

Experimental Protocols

Protocol 1: Quantification of 4-Hydroxyatomoxetine in Pediatric Plasma Samples using LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of **4-hydroxyatomoxetine** in human plasma, adapted from validated methods.

1. Sample Preparation (Protein Precipitation)

1.1. Thaw frozen pediatric plasma samples on ice.

1.2. To a 1.5 mL microcentrifuge tube, add 50 μ L of plasma sample.

1.3. Add 100 μ L of ice-cold acetonitrile containing a suitable internal standard (e.g., **4-hydroxyatomoxetine-d3**).

1.4. Vortex the mixture for 30 seconds to precipitate proteins.

1.5. Centrifuge at 16,000 x g for 10 minutes at 4°C.

1.6. Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Liquid Chromatography Conditions

Parameter	Condition
LC System	Agilent 1200 Series or equivalent
Column	Kinetex C18 (2.1 mm × 50 mm, 2.6 µm) or equivalent
Mobile Phase A	5 mM ammonium acetate and 0.1 mM formic acid in water
Mobile Phase B	Methanol
Gradient	Start with 10% B, linearly increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.
Flow Rate	0.25 mL/min
Column Temperature	40°C
Injection Volume	5 µL

3. Mass Spectrometry Conditions

Parameter	Condition
Mass Spectrometer	API 3000 triple quadrupole mass spectrometer or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transition (4-Hydroxyatomoxetine)	Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (To be determined by direct infusion and optimization)
MRM Transition (Internal Standard)	Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (To be determined by direct infusion and optimization)
IonSpray Voltage	4500 V
Temperature	350°C
Nebulizer Gas	12 psi
Curtain Gas	8 psi
Collision Gas	4 psi

4. Calibration and Quality Control

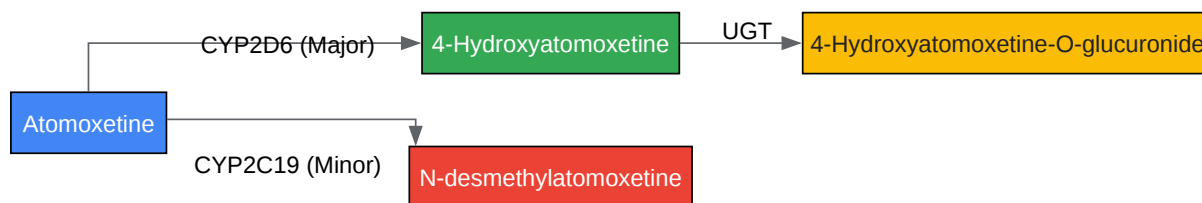
4.1. Prepare a series of calibration standards by spiking blank pediatric plasma with known concentrations of **4-hydroxyatomoxetine** (e.g., 0.05 to 20 ng/mL).

4.2. Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

4.3. Process calibration standards and QC samples alongside the study samples.

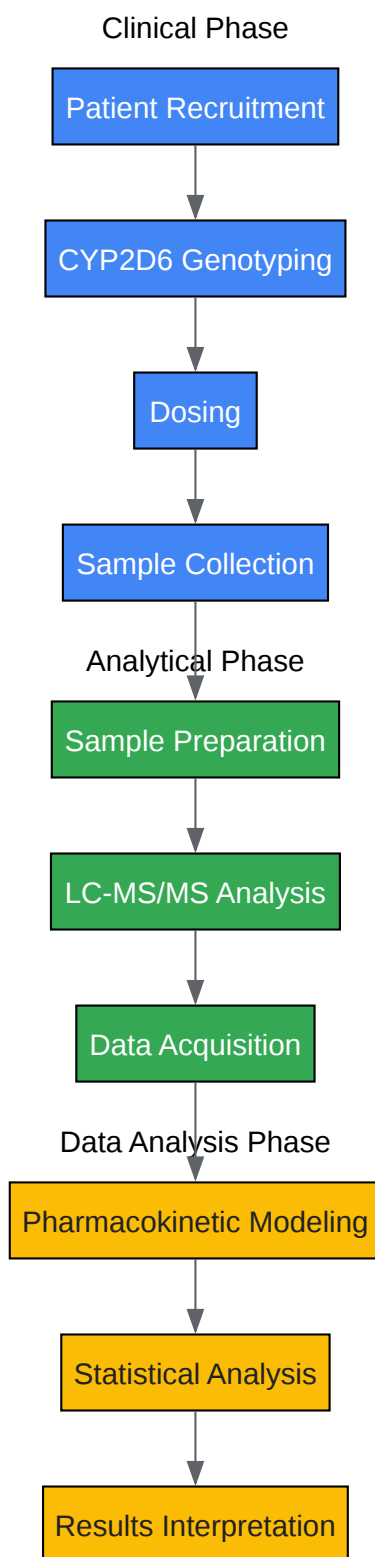
4.4. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Use a weighted linear regression for quantification.

Mandatory Visualizations



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Caption: Metabolic pathway of atomoxetine.



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Caption: Pediatric pharmacokinetic study workflow.

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